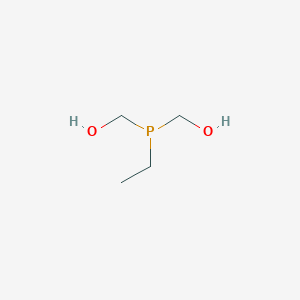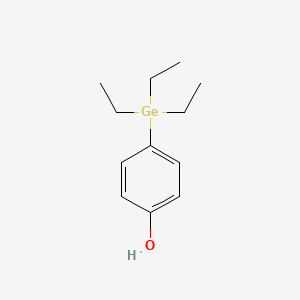
5-Ethyl-2-nitro-9h-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-nitro-9h-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitro-9h-carbazole typically involves the nitration of 5-ethyl-9h-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 5-Ethyl-2-nitro-9h-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.
Major Products:
Reduction: 5-Ethyl-2-amino-9h-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
科学的研究の応用
5-Ethyl-2-nitro-9h-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent optoelectronic properties.
Photovoltaics: Employed in the development of organic photovoltaic cells as a donor material to enhance charge transport and light absorption.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties for use in sensors, transistors, and other electronic devices.
作用機序
The mechanism of action of 5-Ethyl-2-nitro-9h-carbazole depends on its application. In organic electronics, its optoelectronic properties are attributed to the conjugated π-electron system, which facilitates efficient charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
9H-Carbazole: The parent compound, known for its basic structure and properties.
2-Methyl-9H-carbazole: A methyl-substituted derivative with similar optoelectronic properties.
3,6-Di(tert-butyl)-9H-carbazole: A derivative with bulky tert-butyl groups, enhancing its solubility and stability.
Uniqueness: 5-Ethyl-2-nitro-9h-carbazole is unique due to the presence of both an ethyl group and a nitro group, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and overall performance in various applications, making it a valuable compound for specific research and industrial purposes.
特性
CAS番号 |
5419-84-1 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
5-ethyl-2-nitro-9H-carbazole |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-4-3-5-12-14(9)11-7-6-10(16(17)18)8-13(11)15-12/h3-8,15H,2H2,1H3 |
InChIキー |
BPKFPCLKVKNLEE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

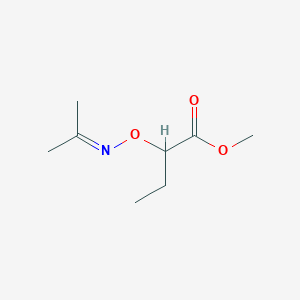

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)

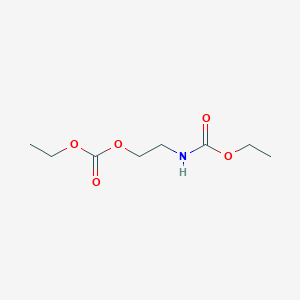
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
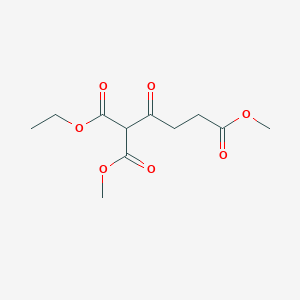
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
